1-Formylpiperazine

Descripción general

Descripción

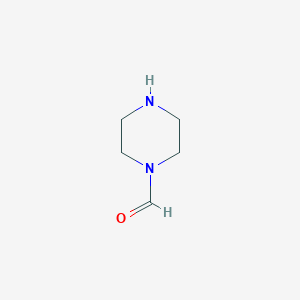

1-Formylpiperazine, also known as piperazine-1-carboxaldehyde, is an organic compound with the molecular formula C5H10N2O. It is a secondary alicyclic amine that appears as a colorless to pale yellow solid. This compound is soluble in water and various organic solvents, making it a versatile intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Formylpiperazine can be synthesized through several methods. One common method involves the reaction of piperazine with methyl formate. This reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In an industrial setting, this compound is often produced by reacting piperazine with formyl chloride in the presence of a base. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation .

Análisis De Reacciones Químicas

Types of Reactions: 1-Formylpiperazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form piperazine-1-carboxylic acid.

Reduction: It can be reduced to piperazine.

Substitution: It reacts with benzoylisothiocyanate to form 1-formyl-4-(N-benzoylthiocarbamoyl)piperazine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Benzoylisothiocyanate is used under mild conditions to form substituted products.

Major Products:

Oxidation: Piperazine-1-carboxylic acid.

Reduction: Piperazine.

Substitution: 1-formyl-4-(N-benzoylthiocarbamoyl)piperazine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-FP has garnered attention for its potential as a pharmaceutical agent. It is often involved in the synthesis of various biologically active compounds, including:

- Ferroptosis Inhibitors : Recent studies have focused on the design and synthesis of formylpiperazine analogs as ferroptosis inhibitors. One notable compound demonstrated potent anti-ferroptosis activity, restoring cell viability and reducing oxidative stress in human umbilical vein endothelial cells (HUVECs) . This positions 1-FP derivatives as promising leads for treating vascular diseases.

- Antihypertensive Agents : The compound is also investigated for its role in synthesizing antihypertensive medications. Studies indicate that 1-FP serves as a precursor in developing receptor antagonists that can regulate blood pressure .

- Receptor Imaging : Research has shown that 1-FP can be utilized in dopamine D4 receptor imaging, which is crucial for understanding various neuropsychiatric disorders .

Molecular Interaction Studies

The interaction mechanisms of 1-FP with other molecular systems have been extensively studied using computational methods such as Density Functional Theory (DFT). These studies reveal:

- Binding Properties : The interactions between 1-FP and doped fullerene nanocages (e.g., B- and Si-doped C60) are characterized by strong binding energies and altered electronic properties. This suggests potential applications in drug delivery systems where 1-FP can be encapsulated within fullerene structures to enhance stability and bioavailability .

- Vibrational Properties : The vibrational frequencies of 1-FP are significantly affected when interacting with doped fullerenes, indicating changes in molecular stability and reactivity under different environmental conditions .

Nanotechnology Applications

In nanotechnology, 1-FP's ability to interact with nanomaterials opens avenues for innovative applications:

- Drug Delivery Systems : The incorporation of 1-FP into fullerene-based drug delivery systems enhances the efficacy of therapeutic agents by improving their solubility and targeting capabilities . The structural properties of these complexes suggest they can be engineered for specific drug release profiles.

- Sensors : The unique electronic properties of 1-FP when complexed with nanomaterials may also lead to advancements in sensor technology, particularly for detecting biological or chemical analytes .

Synthesis and Preparation

The synthesis of 1-FP is relatively straightforward, typically involving the reaction of piperazine with methyl formate under controlled conditions. This method allows for high yields and purity, making it suitable for large-scale applications in research and industry .

Mecanismo De Acción

The mechanism of action of 1-formylpiperazine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products. The specific pathways and targets depend on the nature of the reaction and the reagents involved .

Comparación Con Compuestos Similares

Piperazine: A simpler compound with a similar structure but without the formyl group.

1-Acetylpiperazine: Similar to 1-formylpiperazine but with an acetyl group instead of a formyl group.

1-Methylpiperazine: Contains a methyl group instead of a formyl group

Uniqueness: this compound is unique due to its formyl group, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of more complex molecules and allows for a broader range of chemical transformations compared to its simpler counterparts .

Actividad Biológica

1-Formylpiperazine (1-FP) is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the chemical properties, synthesis, and biological effects of this compound, supported by relevant studies and data.

This compound has the molecular formula and a molecular weight of approximately 114.15 g/mol. Its structure includes a piperazine ring substituted with a formyl group at the 1-position. The compound is known for its stability and reactivity, making it suitable for various chemical modifications.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| Boiling Point | 264-266 °C |

| Density | 1.107 g/mL |

| Flash Point | 102 °C |

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with formic acid or other formylating agents. Recent advancements have focused on optimizing reaction conditions to improve yield and purity, often utilizing metal catalysts to enhance efficiency .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as ferroptosis inhibitors . A series of analogs were synthesized and evaluated for their ability to prevent ferroptosis in human umbilical vein endothelial cells (HUVECs). Notably, one compound demonstrated significant anti-ferroptotic activity by restoring cell viability and reducing reactive oxygen species (ROS) accumulation .

Key Findings:

- Compound 26 : Showed potent anti-ferroptosis activity.

- Mechanisms involved include:

- Restoration of mitochondrial membrane potential.

- Increase in glutathione (GSH) levels.

- Upregulation of GPX4 expression.

Neuropharmacological Effects

This compound has also been investigated for its effects on neuropharmacological targets. Research indicates that piperazine derivatives can act as antagonists at dopamine D4 receptors, which are implicated in various neuropsychiatric disorders . This suggests potential applications in treating conditions such as schizophrenia and Parkinson's disease.

Case Studies

- Ferroptosis Inhibition Study : A study published in Nature explored the efficacy of synthesized formylpiperazine analogs against ferroptosis induced by Erastin. The results indicated that these compounds could effectively mitigate cellular damage associated with oxidative stress, offering a promising avenue for therapeutic development in vascular diseases .

- Neuropharmacological Assessment : Another study investigated the binding affinity of various piperazine derivatives to dopamine receptors, showing that modifications at the 1-position could enhance receptor selectivity and potency . This highlights the importance of structural variations in developing effective neuropharmacological agents.

Propiedades

IUPAC Name |

piperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-5-7-3-1-6-2-4-7/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSDTZLYNMFTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064790 | |

| Record name | 1-Piperazinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7755-92-2 | |

| Record name | 1-Piperazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7755-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007755922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Formylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperazinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-formylpiperazine behave kinetically in aminolysis reactions compared to other secondary alicyclic amines?

A1: this compound exhibits unique kinetic behavior in aminolysis reactions compared to other secondary alicyclic amines. In the reactions with O-phenyl 4-nitrophenyl dithiocarbonate, while most amines show a complex dependence on amine concentration, this compound demonstrates a second-order dependence on its concentration []. This suggests a rate-determining step involving two molecules of this compound, possibly in a proton transfer process within the reaction mechanism.

Q2: Can you elaborate on the mechanistic implications of this compound's reactivity in aminolysis reactions with thionocarbonates?

A2: Studies investigating the aminolysis of various thionocarbonates, such as bis(phenyl) thionocarbonate (BPTOC) [], O-phenyl 4-nitrophenyl dithiocarbonate (PDTC) [], and others [, , ], reveal that this compound reacts differently compared to other secondary alicyclic amines. This difference stems from the relatively slow rate of proton transfer from the zwitterionic tetrahedral intermediate (T±) to the anionic intermediate (T-) in the presence of this compound. This slow proton transfer often makes the aminolysis reaction rate dependent on the concentration of this compound, a phenomenon not always observed with other amines.

Q3: What is the significance of the rate microcoefficients determined for reactions involving this compound?

A3: Determining rate microcoefficients, like k1, k-1, k2, and k3, for reactions involving this compound, provides insights into the detailed mechanism of aminolysis reactions [, , ]. For instance, the observation that k-1 >> k3[this compound] in reactions with BPTOC [] signifies that the expulsion of this compound from the zwitterionic intermediate (T±) is much faster than its deprotonation by another this compound molecule. Such information helps understand the rate-determining steps and overall reaction kinetics.

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C5H10N2O, and its molecular weight is 114.15 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: Infrared and Raman spectral data for this compound has been reported, providing information about its vibrational modes and conformational stability [].

Q6: Are there any reported synthetic applications of this compound?

A6: Yes, this compound serves as a valuable building block in organic synthesis. For example, it is used in the synthesis of Fenazinel dihydrochloride, a potential anti-stroke agent []. It also acts as a precursor in synthesizing thiocarbamoyl derivatives [] and 1-piperazine acetyl pyrrolidine [].

Q7: Has this compound been studied using computational chemistry methods?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the interaction mechanisms and properties of this compound with B- and Si-doped C60 fullerenes. These studies provide insights into the binding energies, electronic properties, and potential applications of these complexes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.